N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide
Overview
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade, leading to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the S phase to the M phase . By disrupting microtubule dynamics, the compound prevents the proper formation of the mitotic spindle, an essential structure for chromosome segregation during cell division . This disruption leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound obeys Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness and predict good absorption or permeation .
Result of Action
The primary result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through its interaction with tubulin and the subsequent disruption of microtubule dynamics . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11-7-16(21-17(24)19(2,3)4)23(22-11)18-20-13(9-27-18)12-5-6-14-15(8-12)26-10-25-14/h5-9H,10H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGIDSYDLGYBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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